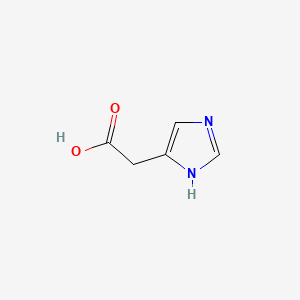

1H-Imidazole-5-acetic acid

Descripción

Imidazoleacetic acid has been reported in Drosophila melanogaster, Homo sapiens, and other organisms with data available.

RN given refers to cpd without specific location of acetic acid attachment identified; structure

Structure

3D Structure

Propiedades

IUPAC Name |

2-(1H-imidazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c8-5(9)1-4-2-6-3-7-4/h2-3H,1H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRJKNHOMHKJCEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30581-89-6 (Parent) | |

| Record name | Imidazoleacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50214751 | |

| Record name | Imidazole-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Imidazoleacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002024 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

645-65-8 | |

| Record name | 1H-Imidazole-5-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazoleacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole-4-acetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imidazole-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-imidazol-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIDAZOLEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGZ30Z24EJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Imidazoleacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002024 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Physicochemical Properties of 1H-Imidazole-5-acetic acid

An In-depth Technical Guide on the Core Basic Properties of 1H-Imidazole-5-acetic acid

This technical guide provides a comprehensive overview of the fundamental basic properties of this compound, tailored for researchers, scientists, and drug development professionals. The document details its physicochemical characteristics, provides experimental protocols for their determination, and illustrates its metabolic origin and mechanism of action through signaling pathway diagrams.

This section summarizes the key physicochemical properties of this compound. Due to the limited availability of experimental data for the free acid, predicted values are provided alongside experimental data for its hydrochloride salt, offering valuable insights into its behavior in aqueous solutions.

Table 1: Predicted

| Property | Value | Source |

| pKa (Strongest Acidic) | 3.65 | ChemAxon |

| pKa (Strongest Basic) | 6.78 | ChemAxon |

| Water Solubility | 53.3 g/L | ALOGPS |

Note: The predicted values are computationally derived and serve as an estimation of the compound's properties.

Table 2: Experimental Solubility of this compound hydrochloride

| Property | Value | Conditions | Source |

| Water Solubility | >24.4 µg/mL | pH 7.4 | Sanford-Burnham Center for Chemical Genomics[1] |

| Water Solubility | 100 mg/mL | Not Specified | Sigma-Aldrich[2] |

Note: The experimental solubility is for the hydrochloride salt of this compound, which is expected to have higher aqueous solubility than the free acid.[3]

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the pKa and aqueous solubility of this compound, crucial for its characterization in a research and development setting.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constants (pKa) of this compound in an aqueous solution.

Materials:

-

This compound

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Deionized water

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beaker (100 mL)

-

Volumetric flasks

Procedure:

-

Preparation of the Analyte Solution: Accurately weigh a precise amount of this compound and dissolve it in a known volume of deionized water to create a solution of a specific concentration (e.g., 0.01 M).

-

Calibration of the pH meter: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0 to ensure accurate measurements.

-

Titration with HCl:

-

Pipette a known volume (e.g., 50 mL) of the this compound solution into a beaker.

-

Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.

-

Fill the burette with the standardized 0.1 M HCl solution.

-

Record the initial pH of the solution.

-

Add the HCl solution in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration until the pH shows a significant drop and then stabilizes at a low value.

-

-

Titration with NaOH:

-

Repeat the procedure with a fresh 50 mL aliquot of the this compound solution.

-

Titrate this solution with the standardized 0.1 M NaOH solution, adding it in small increments and recording the pH after each addition until the pH shows a significant rise and stabilizes at a high value.

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of titrant added (x-axis) for both titrations.

-

The equivalence points can be identified from the steepest portions of the titration curves. The pKa values correspond to the pH at the half-equivalence points.

-

For more precise determination, the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve can be plotted to accurately locate the equivalence points.

-

Determination of Aqueous Solubility by the Shake-Flask Method

Objective: To determine the aqueous solubility of this compound.

Materials:

-

This compound

-

Deionized water

-

Screw-capped vials or flasks

-

Shaking incubator or orbital shaker set at a constant temperature (e.g., 25 °C)

-

Centrifuge

-

Syringe filters (0.45 µm)

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to several vials containing a known volume of deionized water, ensuring that undissolved solid is clearly visible.

-

Equilibration: Tightly seal the vials and place them in a shaking incubator at a constant temperature for an adequate period (e.g., 24-48 hours) to allow the system to reach equilibrium. The shaking speed should be sufficient to maintain the solid in suspension.

-

Phase Separation: Following equilibration, let the vials stand undisturbed at the same temperature to allow the excess solid to sediment.

-

Sample Collection and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any suspended solid particles.

-

Quantification:

-

UV-Vis Spectrophotometry: If the compound possesses a suitable chromophore, its concentration in the filtrate can be determined by measuring the absorbance at its maximum absorption wavelength (λmax) and comparing it to a standard calibration curve.

-

HPLC: For higher accuracy or for compounds without a strong UV absorbance, the concentration can be determined using a validated HPLC method with an appropriate detector (e.g., UV or Mass Spectrometry).

-

-

Data Analysis: The measured concentration of the compound in the clear filtrate represents its aqueous solubility at the specified temperature. It is recommended to perform the experiment in triplicate to ensure the reliability of the results.

Signaling Pathways and Logical Relationships

This section provides a visual representation of the metabolic origin of this compound and its mechanism of action as an agonist of the GABAa receptor.

Histamine Metabolism Pathway

The following diagram illustrates the metabolic pathway of histamine, which leads to the formation of this compound.[4]

Caption: Metabolic pathway of histamine to this compound.

GABAa Receptor Activation Workflow

This diagram illustrates the sequence of events following the binding of an agonist, such as this compound, to the GABAa receptor, resulting in neuronal inhibition. The binding of the agonist at the interface of the α and β subunits induces a conformational change in the receptor, opening the central ion channel.[5][6] This allows for the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[7][8][9]

Caption: Workflow of GABAa receptor activation by this compound.

References

- 1. Imidazole-4-acetic acid hydrochloride | C5H7ClN2O2 | CID 145685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-イミダゾール酢酸 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Human Metabolome Database: Showing metabocard for 1H-Imidazole-1-acetic acid (HMDB0029736) [hmdb.ca]

- 4. Imidazoleacetic acid, a gamma-aminobutyric acid receptor agonist, can be formed in rat brain by oxidation of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GABAA receptor - Wikipedia [en.wikipedia.org]

- 6. Mapping the Agonist Binding Site of the GABAAReceptor: Evidence for a β-Strand - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diazepam - Wikipedia [en.wikipedia.org]

- 8. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

1H-Imidazole-5-acetic acid chemical structure and IUPAC name

For researchers, scientists, and professionals in drug development, a thorough understanding of key organic molecules is paramount. 1H-Imidazole-5-acetic acid, a significant heterocyclic compound, serves as a crucial building block in various synthetic pathways and exhibits notable biological activity. This guide provides a detailed overview of its chemical structure, nomenclature, physicochemical properties, and a representative synthetic protocol.

Chemical Structure and IUPAC Name

This compound is a heterocyclic organic compound featuring an imidazole ring substituted with an acetic acid group. The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. The acetic acid moiety is attached to the 5-position of the imidazole ring.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(1H-imidazol-5-yl)acetic acid .[1] It is important to note the existence of its tautomer, 2-(1H-imidazol-4-yl)acetic acid, due to the proton mobility between the two nitrogen atoms in the imidazole ring.[1]

Chemical Structure:

SMILES: C1=C(NC=N1)CC(=O)O[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C5H6N2O2 | PubChem[1] |

| Molecular Weight | 126.11 g/mol | PubChem[1] |

| Water Solubility | 53.3 g/L | FooDB[2] |

| logP | -1.4 | FooDB[2] |

| pKa (Strongest Acidic) | 3.65 | FooDB[2] |

| pKa (Strongest Basic) | 6.78 | FooDB[2] |

| Polar Surface Area | 65.98 Ų | FooDB[2] |

| Hydrogen Bond Donor Count | 2 | FooDB[2] |

| Hydrogen Bond Acceptor Count | 3 | FooDB[2] |

| Rotatable Bond Count | 2 | FooDB[2] |

Experimental Protocols: Synthesis of Imidazole Acetic Acid Derivatives

The synthesis of imidazole acetic acid derivatives is a well-documented process in organic chemistry. A common approach involves the N-alkylation of an imidazole ring followed by hydrolysis. The following protocol is a representative method for the synthesis of a related isomer, imidazol-1-yl-acetic acid hydrochloride, which illustrates the key chemical transformations.

A Convenient and Practical Synthesis of Imidazol-1-yl-acetic acid Hydrochloride

This two-step process involves the preparation of an ester intermediate followed by its hydrolysis.

Step 1: N-alkylation of Imidazole to Synthesize Imidazol-1-yl-acetic acid tert-butyl ester

-

To a solution of imidazole (10.0 g, 0.15 mol) in ethyl acetate, add a suitable base such as potassium carbonate.

-

Add tert-butyl chloroacetate (25.7 mL, 0.18 mol) to the mixture at room temperature.

-

Stir the reaction mixture for a specified duration, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture and wash the filtrate with cold water (80 mL).

-

Separate the ethyl acetate layer and concentrate it under reduced pressure to obtain the crude imidazol-1-yl-acetic acid tert-butyl ester.

Step 2: Hydrolysis of Imidazol-1-yl-acetic acid tert-butyl ester to Imidazol-1-yl-acetic acid hydrochloride

-

Heat a mixture of the crude imidazol-1-yl-acetic acid tert-butyl ester (20.0 g, 0.11 mol) and water (200 mL) to 90-95 °C.

-

Stir the solution for 2 hours, at which point the solution should become clear, indicating the completion of the reaction.

-

Cool the reaction mixture to 20-25 °C.

-

Add 10 mL of concentrated hydrochloric acid to the solution and stir for 30 minutes to precipitate the hydrochloride salt.

-

Collect the resulting solid by filtration and dry to yield imidazol-1-yl-acetic acid hydrochloride.

Visualizing the Synthetic Workflow

The logical flow of the synthesis can be represented as a diagram to provide a clear overview of the process.

Caption: Synthetic workflow for imidazole acetic acid.

This guide provides foundational knowledge on this compound for professionals engaged in chemical research and drug development. The provided data and protocols offer a starting point for further investigation and application of this versatile molecule.

References

A Technical Guide to 1H-Imidazole-5-acetic Acid: Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Imidazole-5-acetic acid, also known by its tautomeric form imidazole-4-acetic acid (IAA), is a significant endogenous metabolite of histamine.[1] Its history is intertwined with the study of neurotransmitter metabolism and GABAergic systems. This technical guide provides an in-depth exploration of the discovery, historical synthesis, and evolving understanding of the biological roles of this compound. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental protocols, and visualizations of key pathways.

Discovery and Historical Context

The journey of this compound begins with the parent imidazole ring, first synthesized by Heinrich Debus in 1858. However, the specific discovery of this compound is rooted in the study of histamine metabolism. Initially, it was believed that histamine in the mammalian brain was exclusively metabolized through methylation by histamine-N-methyltransferase (HNMT). A pivotal shift in this understanding came with the discovery that this compound, a known peripheral metabolite of histamine formed by the action of diamine oxidase (DAO), is also present in the brain. Studies in the mid-1990s demonstrated that inhibition of HNMT led to an increase in brain levels of this compound, confirming an alternative oxidative pathway for histamine metabolism within the central nervous system.

One of the earliest and most significant synthetic reports of a derivative of imidazoleacetic acid was by Pyman in 1911, which laid the groundwork for future investigations into this class of compounds.

Biological Activity and Drug Development

The significance of this compound in neuroscience stems from its activity as a partial agonist at the GABA-A receptor and an antagonist or weak partial agonist at the GABA-A-ρ receptor.[2] This interaction with the primary inhibitory neurotransmitter system in the brain has prompted investigations into its therapeutic potential.

Unlike gamma-aminobutyric acid (GABA) itself, this compound has the advantage of being orally active and capable of crossing the blood-brain barrier. This property led to its clinical investigation as a potential treatment for Huntington's disease in the 1970s, a neurodegenerative disorder characterized by a loss of GABAergic neurons.[3][4] While the treatment did not ultimately prove effective in altering the course of the disease, these early clinical trials underscored the compound's potential to modulate central nervous system activity.[3][4]

The imidazole scaffold, of which this compound is a member, is considered a "privileged structure" in medicinal chemistry. This is due to its ability to interact with a wide range of biological targets, leading to the development of numerous imidazole-containing drugs with diverse therapeutic applications.

Quantitative Data

Table 1: Historical Synthesis Yields of Imidazoleacetic Acid Derivatives

| Precursor | Reagent | Product | Yield (%) | Reference |

| 4-chloroacetoacetic acid ethyl ester | Formamidine acetate | 4(5)-Ethoxycarbonylmethylimidazole | 11 | US Patent 4,379,927 |

| N-phenylbenzamidine, 4-chloroacetoacetic acid ethyl ester | Hexamethyldisilazane, Triethylamine | 1,2-Diphenyl-4-ethoxycarbonylmethyl-imidazole | 48 | US Patent 4,379,927 |

| 4-bromobenzamidine hydrochloride, 4-chloroacetoacetic acid ethyl ester | Hexamethyldisilazane, Triethylamine | 2-(4-Bromophenyl)-4-ethoxycarbonylmethyl-imidazole | 59 | US Patent 4,379,927 |

| 2-pyridylamidine hydrochloride, 4-chloroacetoacetic acid methyl ester | Hexamethyldisilazane, Tributylamine | 2-Pyridylimidazole-4(5)-acetic acid methyl ester | 66 | US Patent 4,379,927 |

Table 2: GABA-A Receptor Binding Affinity of this compound and Related Compounds

| Compound | Receptor Subtype | Assay Type | Radioligand | Ki (nM) | Reference |

| Imidazodiazepine Analogs | Benzodiazepine Site (Rat Brain) | Radioligand Binding | [3H]Ro 15-1788 | Variable | Molecules 2023, 28(12), 4771 |

| Imidazodiazepine Analogs | Peripheral Benzodiazepine Receptor | Radioligand Binding | [3H]PK 11195 | >550 | Molecules 2023, 28(12), 4771 |

Experimental Protocols

Historical Synthesis of Imidazoleacetic Acid Derivatives (Adapted from US Patent 4,379,927)

Objective: To synthesize substituted imidazole-4(5)-acetic acid esters from 4-haloacetoacetic acid esters and amidines.

Materials:

-

4-chloroacetoacetic acid ethyl ester

-

Amidine or amidine hydrochloride (e.g., N-phenylbenzamidine, 4-bromobenzamidine hydrochloride)

-

Hexamethyldisilazane (HMDS)

-

Tertiary amine (e.g., triethylamine, tributylamine)

-

Solvents (e.g., ethyl acetate, methylene chloride)

-

Saturated sodium bicarbonate solution

-

Water

-

Drying agent (e.g., sodium sulfate)

-

Silica gel for column chromatography

-

Eluents for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

-

A mixture of the amidine, 4-chloroacetoacetic acid ester, HMDS, and the tertiary amine is prepared.

-

The reaction mixture is heated under reflux for several hours (e.g., overnight).

-

After cooling, the mixture is diluted with a suitable organic solvent like ethyl acetate.

-

The organic phase is washed sequentially with saturated sodium bicarbonate solution and water.

-

The aqueous phases are back-extracted with an organic solvent such as methylene chloride.

-

The combined organic phases are dried over a drying agent.

-

The solvent is removed under vacuum.

-

The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system to yield the desired imidazoleacetic acid ester.

Radioligand Binding Assay for GABA-A Receptors (Generalized Protocol)

Objective: To determine the binding affinity of a test compound (e.g., this compound) to GABA-A receptors.

Materials:

-

Rat brain membranes (or other tissue source rich in GABA-A receptors)

-

Radioligand (e.g., [3H]muscimol)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Unlabeled GABA (for determining non-specific binding)

-

Test compound at various concentrations

-

Scintillation fluid

-

Scintillation counter

-

Filtration apparatus with glass fiber filters

Procedure:

-

Membrane Preparation: Homogenize rat brains in a suitable buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final pellet in the binding buffer to a known protein concentration.

-

Assay Setup: In test tubes, combine the prepared brain membranes, the radioligand at a fixed concentration, and either buffer (for total binding), a saturating concentration of unlabeled GABA (for non-specific binding), or the test compound at varying concentrations.

-

Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Termination: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, plot the percentage of specific binding against the concentration of the test compound to determine the IC50, from which the Ki can be calculated.[5][6]

Diamine Oxidase (DAO) Activity Assay (Generalized Protocol)

Objective: To measure the enzymatic activity of diamine oxidase, the enzyme that converts histamine to imidazoleacetaldehyde.

Materials:

-

Tissue homogenate or serum sample containing DAO

-

Substrate (e.g., histamine or a labeled substrate like 14C-putrescine)

-

Phosphate buffer (pH ~7.2)

-

Incubator

-

Method for detecting the product (e.g., chromatography and scintillation counting for labeled substrates, or spectrophotometric methods for colorimetric assays)

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the enzyme source (e.g., tissue supernatant) in a phosphate buffer.

-

Initiation: Add the substrate to the reaction mixture to start the enzymatic reaction.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific period.

-

Termination: Stop the reaction (e.g., by adding acid or by heat inactivation).

-

Product Quantification: Measure the amount of product formed. If using a radiolabeled substrate, this may involve separating the product from the substrate using column chromatography and then quantifying the radioactivity of the product fraction.[7]

-

Calculation: Calculate the enzyme activity based on the amount of product formed per unit of time per amount of protein in the sample.

Visualizations

Caption: Major Pathways of Histamine Metabolism.

References

- 1. Imidazoleacetic acid, a gamma-aminobutyric acid receptor agonist, can be formed in rat brain by oxidation of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Letter: Huntington's disease: treatment with imidazole-4-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Rate of Histamine Degradation by Diamine Oxidase Is Compromised by Other Biogenic Amines - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of Imidazole Compounds: A Technical Guide for Drug Development Professionals

An in-depth exploration of the imidazole scaffold in medicinal chemistry, detailing its role in biological systems, mechanisms of action, and therapeutic applications.

Introduction

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry and chemical biology.[1][2] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, and its amphoteric nature, allow it to interact with a wide range of biological targets.[1][3] This versatility has led to the incorporation of the imidazole scaffold into a vast array of naturally occurring molecules and synthetic drugs.[1][3] In biological systems, the imidazole moiety is famously found in the amino acid histidine, playing a crucial role in enzyme catalysis and protein structure.[1] It is also a key component of the neurotransmitter histamine, the vitamin biotin, and purines in nucleic acids.[1]

The therapeutic landscape is replete with imidazole-containing drugs demonstrating a broad spectrum of pharmacological activities, including anticancer, antifungal, antimicrobial, anti-inflammatory, and antihypertensive effects.[4][5][6] Marketed drugs such as methotrexate (anticancer), metronidazole (antimicrobial), and omeprazole (anti-ulcer) underscore the clinical significance of this heterocyclic core.[1] This technical guide provides a comprehensive overview of the biological significance of imidazole compounds, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation, aimed at researchers, scientists, and drug development professionals.

Anticancer Activity of Imidazole Derivatives

Imidazole derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to thwart tumor growth and proliferation.[1][6] These mechanisms include the inhibition of key enzymes involved in cell cycle progression and DNA replication, disruption of microtubule dynamics, and modulation of critical signaling pathways.[6]

Mechanisms of Anticancer Action

-

Enzyme Inhibition: A primary mode of action for many imidazole-based anticancer drugs is the inhibition of enzymes crucial for cancer cell survival.

-

Topoisomerase II Inhibition: Certain imidazole derivatives act as catalytic inhibitors of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription. By inhibiting this enzyme, these compounds lead to DNA damage and ultimately trigger apoptosis in cancer cells.[7]

-

Kinase Inhibition: Imidazole scaffolds are particularly well-suited for the design of kinase inhibitors.[4] They have been successfully employed to target various kinases involved in cancer progression, including:

-

p38 MAP Kinase: Imidazole derivatives are known to be competitive inhibitors at the ATP binding site of p38α MAP kinase, a key regulator of pro-inflammatory cytokine biosynthesis.[8][9]

-

RAF Kinases: These kinases are central to cell growth and proliferation, and imidazole-containing compounds have been developed as RAF kinase inhibitors.[6]

-

Tyrosine Kinases (e.g., VEGFR-2, EGFR): Imidazole derivatives have been synthesized to target vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR), both of which are critical for tumor angiogenesis and growth.[10]

-

-

-

Microtubule Destabilization: Some imidazole compounds interfere with the dynamics of microtubule assembly, which is essential for cell division. By binding to the colchicine-binding site of tubulin, these agents inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

-

DNA Intercalation: Certain imidazole derivatives can insert themselves between the base pairs of DNA, distorting the double helix structure and interfering with DNA replication and transcription, thereby exerting a cytotoxic effect.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various imidazole derivatives against a range of human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 22 | NUGC-3 (Gastric) | 0.05 | [6] |

| Pyrrole-imidazole C17 | PANC (Pancreatic) | 0.063 | [1] |

| Pyrrole-imidazole C17 | ASPC-1 (Pancreatic) | 0.062 | [1] |

| Benzimidazole 22 | A549 (Lung) | 0.15 | [10] |

| Benzimidazole 22 | HeLa (Cervical) | 0.21 | [10] |

| Benzimidazole 22 | HepG2 (Liver) | 0.33 | [10] |

| Benzimidazole 22 | MCF-7 (Breast) | 0.17 | [10] |

| Imidazole 4k | MCF-7 (Breast) | 0.38 | [11] |

| Benzimidazole 26 | CHK-1 | 0.0005 | [6] |

| Benzimidazole 27 | CHK-1 | 0.00032 | [6] |

| Imidazole 28 | CHK-2 | 0.002 | [6] |

| Imidazole 29 | CHK-2 | 0.015 | [6] |

| Benzimidazole-cinnamide 21 | A549 (Lung) | 0.29 | [10] |

| Purine 46 | MDA-MB-231 (Breast) | 1.22 | [10] |

| Xanthine 43 | MCF-7 (Breast) | 0.8 | [10] |

| Imidazole 4k | Caco-2 (Colon) | 4.67 | [11] |

| Imidazole 5 | MCF-7 (Breast) | < 5 | [12] |

| Imidazole 5 | HCT-116 (Colon) | < 5 | [12] |

| Imidazole 5 | HepG2 (Liver) | < 5 | [12] |

| Imidazole derivative 16 | K-562 (Leukemia) | 5.66 | [4] |

| Imidazole 5e' | BT 474 (Breast) | 29.16 (24h) | [7] |

| Imidazole 5d | BT 474 (Breast) | 35.56 (24h) | [7] |

| Imidazole 5c | BT 474 (Breast) | 35.98 (24h) | [7] |

| Imidazole 5e | BT 474 (Breast) | 39.19 (24h) | [7] |

| Imidazole 5a | MDA-MB-468 (Breast) | 45.82 (24h) | [7] |

Antimicrobial and Antifungal Activity

Imidazole-based compounds form the backbone of many clinically important antifungal and antimicrobial agents. Their mechanism of action primarily involves the disruption of microbial cell membranes and the inhibition of essential enzymes.

Mechanisms of Antimicrobial and Antifungal Action

-

Inhibition of Ergosterol Biosynthesis: The primary mechanism for azole antifungals (which include imidazoles and triazoles) is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt membrane integrity and function, leading to the inhibition of fungal growth.

-

Disruption of Cell Membrane: Some imidazole derivatives can directly interfere with the microbial cell membrane, leading to increased permeability and leakage of cellular contents, ultimately resulting in cell death.

-

Inhibition of Other Microbial Enzymes: Imidazole compounds can also inhibit other essential enzymes in bacteria and fungi, interfering with various metabolic processes.

Quantitative Data: Antimicrobial and Antifungal Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for several imidazole derivatives against various bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound/Drug | Microorganism | MIC (µg/mL) | Reference |

| HL1 | Staphylococcus aureus | 625 | [13] |

| HL1 | MRSA | 1250 | [13] |

| HL2 | Staphylococcus aureus | 625 | [13] |

| HL2 | MRSA | 625 | [13] |

| NAIMS 7c | Candida auris (KCTC17810) | 3.125 | [14] |

| Voriconazole | Aspergillus flavus | 0.025 - 4 | [15] |

| Itraconazole | Aspergillus flavus | 0.125 - 8 | [15] |

| Posaconazole | Aspergillus flavus | 0.047 - 0.25 | [15] |

| Amphotericin B | Aspergillus flavus | 0.5 - 16 | [15] |

| Natamycin | Aspergillus flavus | 8 - 32 | [15] |

Anti-inflammatory Activity

The anti-inflammatory properties of imidazole derivatives are primarily attributed to their ability to inhibit key enzymes in the inflammatory cascade, most notably cyclooxygenase-2 (COX-2).

Mechanism of Anti-inflammatory Action

-

COX-2 Inhibition: Many imidazole-based compounds are designed as selective inhibitors of COX-2.[5] COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[5] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[5]

Quantitative Data: Anti-inflammatory Activity

The table below shows the in vitro COX-2 inhibitory activity (IC50) and selectivity indices for several imidazole derivatives.

| Compound ID | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 5b | 0.71 | 81.65 | 115 | [5] |

| Compound 5a | 3.6 | 138 | 38.33 | [5] |

| Compound 5c | 1.8 | 78 | 43.33 | [5] |

| Compound 5d | 1.1 | 92 | 83.63 | [5] |

| Compound 5e | 0.82 | 85 | 103.65 | [5] |

| Compound 22 | 0.090 | - | - | [16] |

| Compound 23 | 0.087 | - | - | [16] |

| Compound 24 | 0.092 | - | - | [16] |

| Compound 37 | 1.03 | 8.45 | 8.21 | [16] |

Pharmacokinetics and ADME Profile

The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of imidazole-containing drugs can vary significantly depending on the specific substitutions on the imidazole ring. Understanding these properties is crucial for drug development.

| Drug/Compound | Property | Value/Description | Reference |

| Clotrimazole | Bioavailability (oral) | Poor | [17] |

| Bioavailability (topical) | Negligible through intact skin | [17] | |

| Protein Binding | 90% | ||

| Metabolism | Liver | [17] | |

| Elimination Half-life | 2 hours | ||

| Y-20811 | Elimination Half-life (in platelets) | 41-130 hours | [18] |

| ML301 | Plasma Protein Binding | Substantial, but lower than pyrazole analogs | [14] |

| Solubility | Good | [14] |

Key Signaling Pathways Modulated by Imidazole Compounds

Imidazole derivatives have been shown to modulate several critical signaling pathways implicated in various diseases, particularly cancer and inflammatory conditions.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[19][20] The mTOR signaling pathway is frequently dysregulated in cancer.[20][21] It exists in two distinct complexes, mTORC1 and mTORC2.[19][20] Growth factors activate the PI3K/Akt pathway, which in turn activates mTORC1, leading to the phosphorylation of downstream effectors like S6K1 and 4E-BP1, ultimately promoting protein synthesis and cell growth.[19] Imidazole-based compounds can inhibit this pathway at various points, including the inhibition of kinases upstream of mTOR, or by directly targeting mTOR itself.[21]

MAPK/p38 Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signal transduction cascades that regulate a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis.[22][23] The p38 MAPK pathway is a key player in the inflammatory response and is activated by cellular stress and inflammatory cytokines.[8][24] Activation of this pathway leads to the production of pro-inflammatory cytokines like TNF-α and IL-1β.[8] Pyridinyl imidazole compounds are a well-known class of p38 MAPK inhibitors that compete with ATP for binding to the kinase, thereby blocking its activity and downstream inflammatory signaling.[8][25]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of imidazole compounds.

MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Imidazole test compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the imidazole test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals. Mix thoroughly by gentle shaking.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

-

Test microorganism (bacterial or fungal strain)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Imidazole test compound

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Prepare serial two-fold dilutions of the imidazole test compound in the broth directly in the 96-well plate.

-

Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

Principle: This model is used to evaluate the acute anti-inflammatory activity of a compound. Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The reduction in paw volume in treated animals compared to controls indicates anti-inflammatory activity.

Materials:

-

Wistar rats or Swiss albino mice

-

Carrageenan (1% w/v in sterile saline)

-

Imidazole test compound

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer or digital calipers

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the animals for at least one week before the experiment. Divide them into groups (e.g., control, standard, and test groups with different doses of the imidazole compound).

-

Compound Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally to the respective groups.

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows in drug discovery and evaluation.

Conclusion

The imidazole scaffold is a privileged structure in medicinal chemistry, with its presence in a multitude of biologically active compounds and clinically successful drugs. Its unique chemical properties enable a wide range of interactions with biological targets, leading to a diverse array of pharmacological effects. The continued exploration of imidazole derivatives as anticancer, antimicrobial, and anti-inflammatory agents holds significant promise for the development of novel therapeutics. This guide has provided a comprehensive overview of the biological significance of imidazole compounds, including their mechanisms of action, quantitative data on their efficacy, and detailed experimental protocols for their evaluation. It is hoped that this information will serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. brieflands.com [brieflands.com]

- 6. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. process.st [process.st]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics of imidazole antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Correlation between pharmacokinetics and pharmacologic effects of a new imidazole thromboxane synthetase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. mTOR signaling pathway and mTOR inhibitors in cancer: progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 22. What are MAPKs inhibitors and how do they work? [synapse.patsnap.com]

- 23. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Use of Inhibitors in the Study of MAPK Signaling | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Natural Occurrence and Sources of 1H-Imidazole-5-acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Imidazole-5-acetic acid, also known by its tautomeric form imidazole-4-acetic acid, is a naturally occurring metabolite with significant biological activity. It is primarily known as a breakdown product of histamine and an agonist at certain neurotransmitter receptors. This technical guide provides a comprehensive overview of the natural occurrence and sources of this compound, intended for researchers, scientists, and professionals in drug development. The guide details its presence in various organisms, quantitative data from animal studies, and the biosynthetic pathways of its formation. Furthermore, it outlines detailed experimental protocols for its quantification and explores the key signaling pathways it modulates.

Natural Occurrence and Sources

This compound is a widespread metabolite found across the biological kingdom, from microorganisms to mammals. Its primary endogenous origin is as a metabolite of L-histidine.

Animal Sources

In animals, this compound is a product of histamine metabolism. It has been identified in various species, including humans, mice, and the fruit fly (Drosophila melanogaster).[1] In mammals, its formation from histamine is catalyzed by the enzyme diamine oxidase (DAO).[2] It is present in various tissues and fluids, and its concentration can be influenced by factors such as histamine levels and the activity of metabolizing enzymes.

While data in humans is extensive for its methylated derivative (1-methyl-4-imidazoleacetic acid) in urine as a marker for histamine turnover, direct quantification of this compound in various tissues is more readily available from animal studies.[3][4]

Plant Sources

This compound has been detected in a variety of plant species, although quantitative data remains limited. Its presence has been reported in:

-

Small-leaf linden (Tilia cordata)

-

Swiss chard (Beta vulgaris subsp. vulgaris)

-

Wild celery (Apium graveolens)

-

Pak choy (Brassica rapa subsp. chinensis)

The biosynthesis and physiological role of this compound in plants are not as well-characterized as in animals.

Microbial and Fermented Sources

Microorganisms, particularly those in the gut microbiota, can contribute to the pool of imidazoleacetic acid through the metabolism of histidine. Some bacteria can synthesize histidine, and subsequently, its metabolites. While the direct production of this compound by specific microbial strains from histidine has been studied in the context of rumen microorganisms, its widespread occurrence and concentration in various fermented foods and beverages have not been extensively quantified.[7] Acetic acid bacteria are known to be involved in various fermentations, but their specific role in producing imidazoleacetic acid is not well-documented.[8][9]

Quantitative Data

The following table summarizes the reported concentrations of this compound (ImAA) and its riboside conjugate (ImAA-C) in various tissues of rats. This data is crucial for understanding the distribution and metabolism of the compound in a mammalian system.

| Tissue | This compound (nmol/g wet weight) | Imidazoleacetic acid riboside (nmol/g wet weight) |

| Brain | 0.15 ± 0.02 | 0.30 ± 0.03 |

| Liver | 0.28 ± 0.03 | 1.25 ± 0.15 |

| Kidney | 0.45 ± 0.05 | 2.50 ± 0.30 |

| Spleen | 0.10 ± 0.01 | 0.20 ± 0.02 |

| Lung | 0.12 ± 0.01 | 0.25 ± 0.03 |

| Heart | 0.08 ± 0.01 | 0.15 ± 0.02 |

| Skeletal Muscle | 0.05 ± 0.01 | 0.10 ± 0.01 |

| Serum | 0.08 ± 0.01 (nmol/ml) | 0.15 ± 0.02 (nmol/ml) |

Data adapted from Imamura et al. (1984).

Biosynthesis and Signaling Pathways

The primary route for the formation of this compound in animals is through the oxidative deamination of histamine.

Histamine Metabolism

The metabolic fate of histamine involves two main pathways: methylation by histamine-N-methyltransferase (HNMT) and oxidative deamination by diamine oxidase (DAO). The latter pathway leads to the formation of imidazoleacetaldehyde, which is then rapidly oxidized to this compound.

Signaling Pathways

This compound exerts its biological effects primarily through its interaction with neurotransmitter receptors, most notably the GABA-A receptor and the I1-imidazoline receptor.

This compound acts as a partial agonist at the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2] Binding of an agonist to the GABA-A receptor, a ligand-gated ion channel, leads to the influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.

This compound is also a ligand for I1-imidazoline receptors.[2] The signaling cascade downstream of I1-imidazoline receptor activation is distinct from typical G-protein coupled receptors. It involves the activation of phosphatidylcholine-specific phospholipase C (PC-PLC), leading to the production of diacylglycerol (DAG) and subsequent downstream effects.

Experimental Protocols

Accurate quantification of this compound in biological samples is essential for research in its metabolism and function. Below are detailed methodologies for its extraction and analysis.

Sample Preparation and Extraction from Animal Tissues

This protocol is adapted from the method described by Imamura et al. (1984) for the determination of imidazoleacetic acid and its riboside in rat tissues.

Materials:

-

Tissue homogenizer

-

Perchloric acid (PCA), 0.4 M

-

Potassium carbonate (K₂CO₃), 2 M

-

Dowex 50W-X8 (H⁺ form) column

-

Sodium phosphate buffer, 0.1 M, pH 7.0

-

Ammonia water, 2 M

-

Hydrochloric acid (HCl), 1 M

-

Lyophilizer

Procedure:

-

Homogenization: Homogenize the weighed tissue sample in 10 volumes of ice-cold 0.4 M PCA.

-

Deproteinization: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Neutralization: Neutralize the resulting supernatant with 2 M K₂CO₃.

-

Centrifugation: Centrifuge to remove the potassium perchlorate precipitate.

-

Cation-Exchange Chromatography:

-

Apply the supernatant to a Dowex 50W-X8 (H⁺ form) column (0.5 x 2.0 cm).

-

Wash the column with 10 ml of distilled water.

-

Elute this compound and its riboside with 5 ml of 2 M ammonia water.

-

-

Lyophilization: Lyophilize the eluate to dryness.

-

Reconstitution: Reconstitute the dried sample in a suitable buffer for analysis.

HPLC Method for Quantification

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in a phosphate buffer (e.g., 0.1 M sodium phosphate, pH 3.5).

-

Flow Rate: 1.0 ml/min.

-

Detection: Fluorescence detection following post-column derivatization with o-phthalaldehyde (OPA).

Derivatization (Post-Column):

-

The column effluent is mixed with a stream of OPA reagent (OPA dissolved in borate buffer with 2-mercaptoethanol).

-

The reaction mixture passes through a reaction coil at a controlled temperature to allow for derivatization.

-

The fluorescent derivative is then detected with the fluorescence detector (Excitation: ~340 nm, Emission: ~455 nm).

Quantification:

-

Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of this compound.

LC-MS/MS Method for High-Sensitivity Quantification

For higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.

Instrumentation:

-

A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A reverse-phase C18 or a HILIC column suitable for polar compounds.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A suitable gradient from high aqueous to high organic mobile phase to elute the analyte.

-

Flow Rate: 0.2 - 0.5 ml/min.

Mass Spectrometry Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard.

-

Example Transition for this compound: m/z 127.1 → 81.1

-

-

Internal Standard: A stable isotope-labeled version of the analyte (e.g., ¹³C₃,¹⁵N₂-Imidazoleacetic acid) is recommended for the most accurate quantification.

Workflow Diagram:

Conclusion

This compound is a naturally occurring metabolite of histidine with a broad distribution across different biological kingdoms. While its presence is well-established in mammals as a product of histamine metabolism, its quantitative occurrence and physiological roles in plants and microorganisms are areas that warrant further investigation. The availability of robust analytical methods, such as HPLC and LC-MS/MS, provides the necessary tools for researchers to delve deeper into the distribution, regulation, and function of this intriguing molecule. A thorough understanding of its natural sources and signaling pathways is critical for drug development professionals exploring its therapeutic potential, particularly in the context of neurological and cardiovascular systems.

References

- 1. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound Hydrochloride [lgcstandards.com]

- 6. Showing Compound 1H-Imidazole-4(5)-acetic acid (FDB012464) - FooDB [foodb.ca]

- 7. Studies on the possibility of histidine biosynthesis from histodinol, imidazolepyruvic acid, imidazoleacetica acid, and imidazolelactic acid by mixed ruminal bacteria, protozoa, and their mixture in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fermented Foods as a Dietary Source of Live Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and therapeutic potential of imidazole containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomerism in Imidazole Acetic Acid Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tautomerism of imidazole acetic acid isomers, critical for understanding their physicochemical properties, biological activity, and role in drug design. Imidazole-4-acetic acid and imidazole-5-acetic acid exist in a dynamic equilibrium, the position of which is influenced by their environment. A thorough characterization of this tautomeric relationship is essential for accurate molecular modeling, structure-activity relationship (SAR) studies, and the development of novel therapeutics.

Introduction to Tautomerism in Imidazole Acetic Acid

Imidazole acetic acid, a key metabolite of histamine, presents a classic case of annular prototropic tautomerism. The proton on the imidazole ring can reside on either of the two nitrogen atoms, leading to two distinct isomers: imidazole-4-acetic acid and imidazole-5-acetic acid. These are not to be confused with rotational conformers; they are distinct chemical entities with different electronic distributions and potential biological activities.[1][2] The equilibrium between these tautomers is rapid and sensitive to factors such as pH, solvent polarity, and temperature.

dot

Caption: Tautomeric equilibrium of imidazole acetic acid isomers.

Quantitative Data

The relative stability of the imidazole acetic acid tautomers has been investigated primarily through computational methods. Experimental quantification in solution remains an area for further investigation.

Computational Data on Tautomer Stability

Theoretical calculations have been performed to determine the gas-phase thermodynamics of the tautomerization between imidazole-4-acetic acid (I) and imidazole-5-acetic acid (II).

| Computational Method | Basis Set | Property | Imidazole-4-acetic acid (I) | Imidazole-5-acetic acid (II) | ΔE (I-II) (kcal/mol) | Reference |

| B3LYP | 6-311++G | Relative Energy | More Stable | Less Stable | -0.877 | [1][3] |

| CAM-B3LYP | 6-311++G | Relative Energy | More Stable | Less Stable | -0.750 | [1][3] |

| ωB97XD | 6-311++G** | Relative Energy | More Stable | Less Stable | -0.823 | [1][3] |

Note: Negative ΔE indicates that Imidazole-4-acetic acid is lower in energy.

The preference for the imidazole-4-acetic acid tautomer is attributed to an intramolecular hydrogen bond between the N-H of the imidazole ring and the carboxylic acid group, which provides additional stabilization.[1][3]

Physicochemical Properties

| Property | Value | Method | Reference |

| pKa (macroscopic) | 3.60 ± 0.10 | Experimental | [4] |

This macroscopic pKa value likely corresponds to the dissociation of the carboxylic acid proton. The microscopic pKa values for the protonation/deprotonation of the individual imidazole nitrogen atoms in each tautomer have not been extensively reported experimentally.

Tautomerization Pathway

Computational studies suggest that the gas-phase interconversion between the two tautomers proceeds through a 1,2-proton shift mechanism, which involves high-energy transition states. However, a water-assisted 1,3-proton shift provides a lower energy pathway in solution.[1][3]

dot

Caption: Proposed tautomerization pathways for imidazole acetic acid.

Experimental Protocols

The following sections detail the methodologies for the experimental and computational characterization of tautomerism in imidazole acetic acid isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying tautomeric equilibria, as the chemical shifts of nuclei are sensitive to their electronic environment.

Objective: To identify the predominant tautomer in a given solvent and to determine the microscopic pKa values of the imidazole ring.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of imidazole acetic acid hydrochloride in 0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).

-

For pKa determination, prepare a series of samples in D₂O with varying pD values, adjusted using DCl and NaOD.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature probe.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra at a constant temperature (e.g., 298 K).

-

For pKa determination, acquire a series of ¹H NMR spectra at each pD value.

-

-

Data Analysis:

-

In the ¹H NMR spectrum, the chemical shifts of the imidazole ring protons (at the C2 and C4/C5 positions) will be indicative of the tautomeric form.

-

In the ¹³C NMR spectrum, the chemical shifts of the imidazole ring carbons (C2, C4, and C5) are particularly sensitive to the position of the proton.[5][6]

-

For pKa determination, plot the chemical shifts of the imidazole protons as a function of pD. The resulting titration curves can be fitted to the Henderson-Hasselbalch equation to extract the microscopic pKa values for each tautomer.[7]

-

dot

Caption: Workflow for NMR analysis of imidazole acetic acid tautomerism.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria if the individual tautomers have distinct electronic absorption spectra.

Objective: To estimate the tautomeric ratio in different solvents.

Methodology:

-

Sample Preparation:

-

Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of imidazole acetic acid in a series of solvents with varying polarities (e.g., hexane, acetonitrile, ethanol, water).

-

-

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer.

-

-

Data Acquisition:

-

Record the absorption spectrum for each solution over a wavelength range of approximately 200-400 nm, using the pure solvent as a reference.

-

-

Data Analysis:

-

Analyze the spectra for changes in the position of the maximum absorbance (λ_max) and the molar absorptivity (ε) as a function of solvent polarity.

-

Deconvolution of overlapping absorption bands may be necessary to quantify the contribution of each tautomer.

-

Computational Chemistry

Computational methods are invaluable for predicting the relative stabilities of tautomers and for complementing experimental data.

Objective: To calculate the relative energies and thermodynamic properties of the imidazole acetic acid tautomers in the gas phase and in solution.

Methodology:

-

Software:

-

A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

-

Model Building:

-

Construct the 3D structures of both the imidazole-4-acetic acid and imidazole-5-acetic acid tautomers.

-

-

Geometry Optimization and Frequency Calculation:

-

Perform geometry optimizations and frequency calculations for both tautomers in the gas phase and in solution using a continuum solvation model (e.g., PCM, SMD).

-

A common level of theory is Density Functional Theory (DFT) with a functional such as B3LYP or ωB97XD and a basis set like 6-311++G(d,p).[1][3]

-

The absence of imaginary frequencies confirms that the optimized structures are true energy minima.

-

-

Energy Calculation and Analysis:

-

Use the calculated electronic energies to determine the relative stability of the tautomers. The Gibbs free energy (G) is the most relevant parameter for predicting the equilibrium position.

-

Calculate the difference in Gibbs free energy (ΔG) between the two tautomers: ΔG = G_(imidazole-5-acetic acid) - G_(imidazole-4-acetic acid).

-

The equilibrium constant (K_T) can be estimated using the equation: K_T = exp(-ΔG/RT), where R is the gas constant and T is the temperature.

-

dot

Caption: Workflow for computational analysis of tautomerism.

Conclusion

The tautomerism of imidazole acetic acid isomers is a critical factor influencing their chemical and biological properties. Computational studies indicate a preference for the imidazole-4-acetic acid tautomer, likely due to intramolecular hydrogen bonding. While detailed experimental quantification of the tautomeric equilibrium in solution is an area ripe for further research, the protocols outlined in this guide provide a robust framework for such investigations. A comprehensive understanding of this tautomeric system, achieved through a combination of NMR spectroscopy, UV-Vis spectroscopy, and computational chemistry, will undoubtedly aid in the rational design of new pharmaceuticals targeting systems involving this important biomolecule.

References

- 1. benchchem.com [benchchem.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Showing Compound 1H-Imidazole-4(5)-acetic acid (FDB012464) - FooDB [foodb.ca]

- 4. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01185E [pubs.rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. Imidazole-4-acetic acid, a new lead structure for interaction with the taurine transporter in outer blood-retinal barrier cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to 1H-Imidazole-5-acetic Acid: Hydrochloride Salt vs. Freebase for Research Applications

For Immediate Release

This technical guide provides an in-depth comparison of the hydrochloride salt and freebase forms of 1H-Imidazole-5-acetic acid, a compound of significant interest to researchers in drug development and neuroscience. This document outlines the key physicochemical properties, biological activity, and experimental considerations for both forms to aid scientists in selecting the appropriate molecule for their research needs.

Executive Summary

This compound is a heterocyclic compound with known activity as a GABA receptor antagonist. It exists in both a freebase form and as a hydrochloride salt. The choice between these two forms can have significant implications for experimental design and outcomes due to differences in solubility, stability, and handling properties. This guide provides a comprehensive overview of these differences, supported by quantitative data, experimental protocols, and visual diagrams to facilitate informed decision-making by researchers. In solution, it's also important to note that this compound can exist as tautomers, primarily imidazole-4-acetic acid and imidazole-5-acetic acid, which can interconvert.[1]

Physicochemical Properties: A Comparative Analysis

The hydrochloride salt of this compound offers a significant advantage in terms of aqueous solubility compared to its freebase counterpart. This enhanced solubility is a critical factor for the preparation of stock solutions and use in aqueous buffers for biological assays.

| Property | This compound Hydrochloride | This compound (Freebase) | Reference |

| Molecular Formula | C₅H₆N₂O₂ · HCl | C₅H₆N₂O₂ | [2] |

| Molecular Weight | 162.57 g/mol | 126.11 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | White to off-white crystalline solid | [2] |

| Water Solubility | 100 mg/mL | 53.3 g/L (predicted) | [3] |

| pKa (Strongest Acidic) | Not explicitly found (carboxylic acid) | 3.65 (predicted) | [3] |

| pKa (Strongest Basic) | Not explicitly found (imidazole ring protonated) | 6.78 (predicted) | [3] |

Note: The hydrochloride salt is formed by the protonation of the imidazole nitrogen, which is the most basic site on the freebase molecule. This protonation leads to a positive charge on the imidazole ring, enhancing its interaction with polar solvents like water.

Stability Considerations

Biological Activity: GABA Receptor Antagonism

Both the hydrochloride salt and the freebase form of this compound are expected to exhibit activity as GABA receptor antagonists. Once dissolved in a physiological buffer, the equilibrium between the protonated (salt) and neutral (freebase) forms will be determined by the pH of the solution and the pKa of the compound. At physiological pH (~7.4), a significant portion of the molecules will be in the zwitterionic or neutral form, which is the active form at the receptor. The primary role of the salt is to facilitate the dissolution and delivery of the active molecule to the biological system.

The antagonism of GABA receptors by this compound blocks the inhibitory effects of the neurotransmitter GABA, leading to an increase in neuronal excitability.

Signaling Pathway: GABA Receptor Antagonism

Caption: Mechanism of GABA receptor antagonism by this compound.

Experimental Protocols

The selection of either the hydrochloride salt or the freebase will primarily impact the initial stock solution preparation. Due to its higher water solubility, the hydrochloride salt is generally recommended for ease of use in biological assays.

Preparation of Stock Solutions

This compound hydrochloride:

-

Weigh the desired amount of the hydrochloride salt.

-

Dissolve in deionized water or a suitable buffer (e.g., PBS) to the desired concentration (e.g., 100 mM).

-

Vortex or sonicate briefly to ensure complete dissolution.

-

Adjust the pH of the final solution if necessary for the specific assay.

This compound (Freebase):

-

Weigh the desired amount of the freebase.

-

Dissolve in a minimal amount of a suitable organic solvent (e.g., DMSO) before diluting with the aqueous buffer. Note that high concentrations of DMSO may affect some biological assays.

-

Alternatively, for aqueous solutions, dissolution may be aided by adjusting the pH to be above the basic pKa or below the acidic pKa.

-

Ensure the final concentration of any organic solvent is compatible with the experimental system.

Experimental Workflow: GABA Receptor Binding Assay

A competitive binding assay is a standard method to determine the affinity of a test compound for a receptor. This workflow outlines the key steps for evaluating the binding of this compound to GABA receptors.

Caption: Workflow for a competitive GABA receptor binding assay.

Conclusion and Recommendations